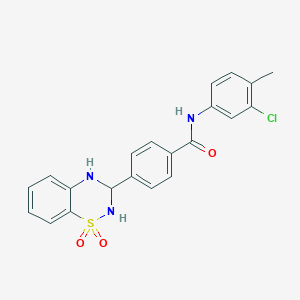
N-(3-chloro-4-methylphenyl)-4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzamide is a useful research compound. Its molecular formula is C21H18ClN3O3S and its molecular weight is 427.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-chloro-4-methylphenyl)-4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzamide is a complex organic compound with notable potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Characteristics
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄ClN₃O₂S |
| Molecular Weight | 339.8 g/mol |
| CAS Number | 898515-96-3 |
The structure comprises a benzamide core substituted with a chloro-methylphenyl group and a benzothiadiazin moiety, contributing to its unique biological profile.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate various signaling pathways through these interactions, which can lead to therapeutic effects.
Therapeutic Applications
Research indicates that derivatives of this compound exhibit various pharmacological activities:
- Anticancer Activity : Studies have shown that related compounds display significant antiproliferative effects against several cancer cell lines, including HCT-116 and MCF-7. The mechanism often involves the inhibition of cell cycle progression and induction of apoptosis.
- Antibacterial Properties : Some derivatives have demonstrated effectiveness against a range of bacterial strains. The presence of the benzothiadiazin structure may enhance membrane permeability, facilitating bacterial cell wall disruption.
- Antifungal and Antiparasitic Effects : Similar compounds have been reported to possess antifungal properties by inhibiting ergosterol biosynthesis in fungal cells.
Case Studies
-
Anticancer Activity in Cell Lines :
- A study evaluated the effects of N-(3-chloro-4-methylphenyl)-4-(1,1-dioxo-3,4-dihydro-2H-benzothiadiazin-3-yl)benzamide on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 5 to 20 µM across different lines.
-
Antibacterial Efficacy :
- In vitro assays against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL, indicating potent antibacterial activity.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the drug-like properties of this compound:
| Parameter | Value |
|---|---|
| Solubility | Moderate |
| Lipophilicity (cLogP) | 3.89 |
| Blood-Brain Barrier Penetration | Yes (TPSA < 140 Ų) |
These properties suggest favorable absorption and distribution characteristics, essential for therapeutic efficacy.
Research Findings
Recent studies have focused on optimizing the synthesis of this compound and its analogs to enhance biological activity. The following findings summarize key insights:
- Synthesis Methods : Various synthetic routes have been developed, including multi-step reactions involving substituted anilines and thiadiazine derivatives.
- Biological Screening : High-throughput screening methods have identified several analogs with improved potency against specific targets, paving the way for further drug development.
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-(1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3S/c1-13-6-11-16(12-17(13)22)23-21(26)15-9-7-14(8-10-15)20-24-18-4-2-3-5-19(18)29(27,28)25-20/h2-12,20,24-25H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPWWMHYLXCISI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3NC4=CC=CC=C4S(=O)(=O)N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














